clavigerin B
CAS No.:
Cat. No.: VC1887291
Molecular Formula: C17H22O4
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22O4 |
|---|---|
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | [(1R,3R,6R,8R,9S)-4-methyl-9-(4-methyl-2-oxopent-3-enyl)-7-oxatricyclo[4.3.0.03,9]non-4-en-8-yl] acetate |
| Standard InChI | InChI=1S/C17H22O4/c1-9(2)5-12(19)8-17-13-7-14(17)15(6-10(13)3)21-16(17)20-11(4)18/h5-6,13-16H,7-8H2,1-4H3/t13-,14+,15-,16+,17+/m1/s1 |
| Standard InChI Key | BKOKHVZCDIZBDJ-ALYAQQCSSA-N |
| Isomeric SMILES | CC1=C[C@@H]2[C@@H]3C[C@H]1[C@@]3([C@H](O2)OC(=O)C)CC(=O)C=C(C)C |
| Canonical SMILES | CC1=CC2C3CC1C3(C(O2)OC(=O)C)CC(=O)C=C(C)C |
Introduction
Chemical Structure and Properties
Clavigerin B is characterized by a complex molecular structure with the chemical formula C17H22O4 and a molecular weight of 290.4 g/mol. The compound features a polyoxygenated bergamotane sesquiterpene skeleton with an unusual ring system . The IUPAC name for this compound is [(1R,3R,6R,8R,9S)-4-methyl-9-(4-methyl-2-oxopent-3-enyl)-7-oxatricyclo[4.3.0.03,9]non-4-en-8-yl] acetate .
From a structural perspective, clavigerin B contains an acetoxy acetal group that contributes significantly to its chemical reactivity and biological activity . The compound is classified as a sesquiterpene acetal, featuring a unique tricyclic structure with specific stereochemistry that distinguishes it from other natural products .
Chemical Data Table for Clavigerin B
| Property | Value |
|---|---|
| Molecular Formula | C17H22O4 |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | [(1R,3R,6R,8R,9S)-4-methyl-9-(4-methyl-2-oxopent-3-enyl)-7-oxatricyclo[4.3.0.03,9]non-4-en-8-yl] acetate |
| Standard InChI | InChI=1S/C17H22O4/c1-9(2)5-12(19)8-17-13-7-14(17)15(6-10(13)3)21-16(17)20-11(4)18/h5-6,13-16H,7-8H2,1-4H3/t13-,14+,15-,16+,17+/m1/s1 |
| Standard InChIKey | BKOKHVZCDIZBDJ-ALYAQQCSSA-N |
| Canonical SMILES | CC1=CC2C3CC1C3(C(O2)OC(=O)C)CC(=O)C=C(C)C |
Source and Distribution
Clavigerin B is primarily isolated from the liverwort Lepidolaena clavigera, a bryophyte native to New Zealand . This compound is part of a group of related structures including clavigerin A and clavigerin C, which have been identified in various collections of this liverwort species .
An interesting aspect of the distribution of clavigerins is the existence of infraspecific variation within Lepidolaena clavigera populations. Research has demonstrated that clavigerin B and clavigerin C are predominantly found in South Island collections of the liverwort, while clavigerin A appears to be the primary compound in North Island collections . This geographical variation suggests potential environmental or genetic factors influencing the biosynthesis of these compounds within the species.
The liverwort Lepidolaena clavigera belongs to the broader classification of bryophytes, a group that has received comparatively less attention for medicinal or dietary applications despite comprising approximately 23,000 species globally . Many liverworts, including Lepidolaena clavigera, produce characteristic odiferous, pungent, and bitter-tasting compounds stored in specialized cellular organelles called oil bodies, which contain the lipophilic terpenoids and phenolic compounds responsible for their biological activities .
Biological Activities
Insect Antifeedant Activity
The most notable biological property of clavigerin B is its significant insect antifeedant activity . This activity makes it a compound of considerable interest for developing natural pest control agents as alternatives to conventional synthetic pesticides. The compound's ability to deter insect feeding behavior suggests its potential role in the liverwort's natural defense mechanisms against herbivory .
The mechanism behind this activity appears to involve clavigerin B acting as a "hidden" 1,4-dicarbonyl compound, which contributes to its biological interactions with target organisms . This property is shared with other clavigerins and may explain their collective effectiveness as feeding deterrents against various insect species.
Related Compounds and Structural Analysis
Clavigerin B is part of a family of related compounds that includes clavigerin A and clavigerin C. Clavigerin C (C17H24O4, molecular weight 292.4 g/mol) is a structural analog that differs slightly in its chemical composition, featuring a saturated side chain compared to the unsaturated side chain in clavigerin B.
The structural relationships between these compounds provide insights into their biosynthetic pathways in the liverwort and can help establish structure-activity relationships for their biological properties. Notably, the acetoxy acetal group present in clavigerins B and C can undergo alcoholysis when exposed to solvents such as ethanol or methanol during extraction or chromatographic procedures, leading to the formation of artifact compounds . This chemical reactivity highlights the importance of careful handling during isolation and analysis of these compounds.
Comparison Table of Clavigerin Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Feature |
|---|---|---|---|
| Clavigerin A | Not fully specified in search results | Not specified | Polyoxygenated bergamotane sesquiterpene with an unusual ring system |
| Clavigerin B | C17H22O4 | 290.4 g/mol | Contains an unsaturated side chain (4-methyl-2-oxopent-3-enyl) |
| Clavigerin C | C17H24O4 | 292.4 g/mol | Contains a saturated side chain (4-methyl-2-oxopentyl) |
Research Findings and Analytical Methods
Research on clavigerin B has involved various analytical approaches for isolation, structural determination, and biological activity assessment. The compound was initially isolated from Lepidolaena clavigera and characterized through spectroscopic methods to determine its unique structural features .
Studies have demonstrated that improper handling during extraction can lead to the formation of artifact compounds. When clavigerins B and C are subjected to alcoholysis with ethanol or methanol during extraction or reverse-phase column chromatography, they can form derivative compounds . This finding highlights the importance of careful methodological considerations when working with these reactive natural products.
The total synthesis of both enantiomers of clavigerin B has been reported, which provides additional confirmation of its structural assignment and enables further investigation of its biological activities through the preparation of structural analogs. Synthetic approaches to these compounds are valuable for exploring structure-activity relationships and developing potential applications.
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